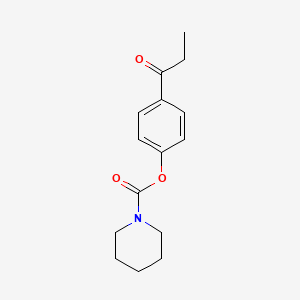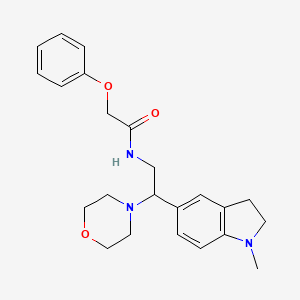
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-phenoxyacetamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It has been shown to have potent anti-tumor activity in various types of cancer, including breast, lung, colon, and prostate cancer. MI-773 has been found to inhibit the activity of the p53-MDM2 interaction, which is a key pathway that is often deregulated in cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies
N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)-2-Phenoxyacetamide and its derivatives have been explored in various chemical syntheses and studies. For instance, similar compounds have been synthesized and characterized using techniques like X-ray diffraction, IR, NMR, and mass spectrometry. These compounds are often studied for their structural and chemical properties (Bai et al., 2011).
Pharmacological Investigations
There is ongoing research into the pharmacological applications of compounds structurally similar to N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)-2-Phenoxyacetamide. Studies have investigated their potential as antimicrobial, anti-inflammatory, and analgesic agents. For example, derivatives have shown promising activity in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Material Science and Corrosion Inhibition
Some derivatives of N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)-2-Phenoxyacetamide have been studied for their use in material science, particularly as corrosion inhibitors. These studies have utilized techniques like electrochemical impedance spectroscopy and potentiodynamic polarization to investigate the inhibitive action of these derivatives in protecting materials like steel from corrosion (Yadav et al., 2016).
Antileishmanial and Antifungal Activities
Compounds with structural similarities to N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)-2-Phenoxyacetamide have been evaluated for their antileishmanial and antifungal activities. These studies aim to find potential therapeutics for conditions like leishmaniasis and fungal infections, highlighting the broad spectrum of pharmacological applications of these compounds (Ahsan et al., 2016).
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-25-10-9-19-15-18(7-8-21(19)25)22(26-11-13-28-14-12-26)16-24-23(27)17-29-20-5-3-2-4-6-20/h2-8,15,22H,9-14,16-17H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGPQUSCJBVQBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


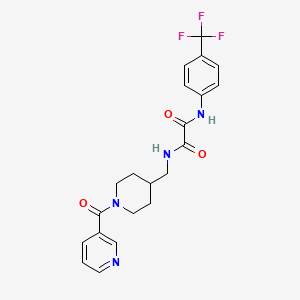

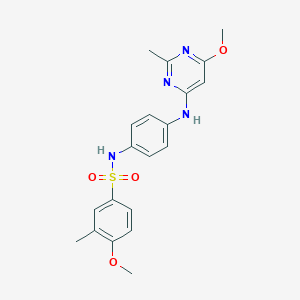
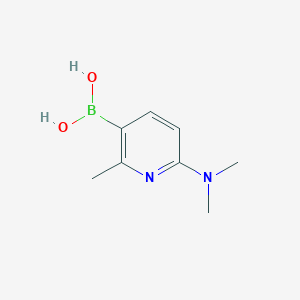
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)
![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)
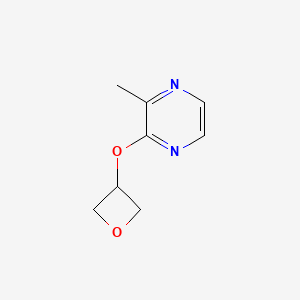
carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)
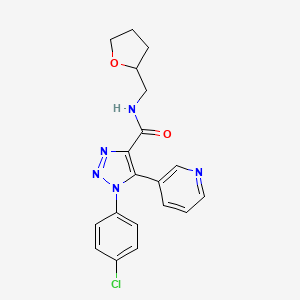
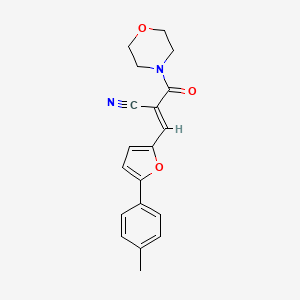
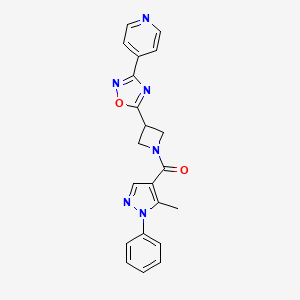
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2406156.png)
